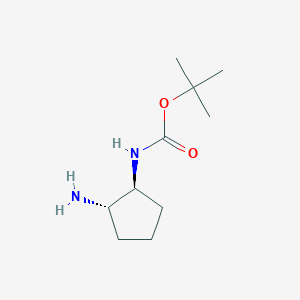

tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1S,2S)-2-aminocyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXDIBGWURAVIH-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589248 | |

| Record name | tert-Butyl [(1S,2S)-2-aminocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365996-21-0, 586961-34-4 | |

| Record name | rel-1,1-Dimethylethyl N-[(1R,2R)-2-aminocyclopentyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365996-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(1S,2S)-2-aminocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-trans-N-Boc-1,2-cyclopentanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Mono-Boc Protection via Boc₂O in Chloroform

In a representative procedure, (1S,2S)-1,2-diaminocyclopentane is treated with di-tert-butyl dicarbonate (Boc₂O) in chloroform under controlled stoichiometry. Using a 10:1 molar ratio of diamine to Boc₂O ensures mono-protection, minimizing bis-Boc byproducts. The reaction proceeds at ambient temperature, followed by aqueous workup to isolate the mono-Boc product.

Key Data:

-

Solvent: Chloroform

-

Temperature: 25°C

-

Purification: Aqueous extraction, silica gel chromatography

This method is favored for its simplicity and scalability, though the yield is moderate due to competing bis-Boc formation.

Stereoselective Synthesis from Cyclopentene Derivatives

Asymmetric Amination of Cyclopentene Oxide

A stereocontrolled approach involves the ring-opening of cyclopentene oxide with ammonia, followed by Boc protection. The (1S,2S) configuration is achieved using chiral catalysts or resolving agents. For instance, Jacobsen’s hydrolytic kinetic resolution (HKR) of epoxides has been adapted to generate enantiomerically pure 1,2-diaminocyclopentane precursors.

Key Data:

-

Catalyst: Co-salen complex

-

Resolution Efficiency: >90% enantiomeric excess (ee)

This method is ideal for high-purity applications but requires specialized catalysts and rigorous optimization.

Reductive Amination of Cyclopentanone

Ketone to Amine Conversion

Cyclopentanone is converted to (1S,2S)-1,2-diaminocyclopentane via reductive amination using ammonium acetate and sodium cyanoborohydride. Subsequent Boc protection yields the target compound.

Reaction Conditions:

This route is less common due to lower stereoselectivity but offers flexibility in starting material availability.

Alkylation of Carbamate Intermediates

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction enables inversion of configuration at the carbamate-bearing carbon. For example, (1R,2R)-tert-butyl carbamate is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in the presence of a chiral alcohol to yield the (1S,2S) isomer.

Key Parameters:

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

For large-scale synthesis, the Boc protection method in chloroform is preferred due to operational simplicity and cost-effectiveness. However, asymmetric amination routes are critical for API (Active Pharmaceutical Ingredient) production, where high enantiopurity is mandatory . Solvent selection (e.g., chloroform vs. THF) impacts reaction kinetics and purification efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbamate group can be reduced to yield the corresponding amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H20N2O2

- Molecular Weight : 200.28 g/mol

- CAS Number : 586961-34-4

- Structure : The compound features a tert-butyl group attached to a carbamate moiety linked to a cyclopentyl ring with an amino group. This specific stereochemistry is crucial for its biological activity and interaction with various targets.

Medicinal Chemistry

tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate has garnered attention for its potential role as a therapeutic agent . It is being investigated for:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating biochemical pathways critical for various diseases. Preliminary studies suggest that it interacts with active sites on target enzymes, which could lead to therapeutic effects in treating conditions where these enzymes are involved .

Organic Synthesis

The compound serves as a building block in organic synthesis, facilitating the preparation of more complex molecules. Its structural features allow it to participate in various chemical reactions:

- Oxidation and Reduction : The amino group can be oxidized to form nitroso or nitro derivatives, while the carbamate group can be reduced to yield primary amines.

- Substitution Reactions : The tert-butyl group can be substituted with other functional groups under appropriate conditions, making it versatile for synthetic applications.

Biological Studies

Research into the biological activity of tert-butyl ((1S,2S)-2-aminocyclopentyl)carbamate is expanding:

- Modulation of Biological Pathways : Due to its structural similarity to biologically active compounds, it is being studied for its potential role in modulating various cellular processes .

- Pharmacokinetics : Although detailed pharmacokinetic data is still lacking, understanding its bioavailability and metabolic pathways is essential for evaluating its therapeutic potential .

Case Studies and Research Findings

Several studies have highlighted the applications of tert-butyl ((1S,2S)-2-aminocyclopentyl)carbamate:

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. For instance, it may inhibit proteases or other enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate

- CAS No.: 586961-34-4

- Molecular Formula : C₁₀H₂₀N₂O₂

- Molecular Weight : 200.28 g/mol

- Structure : Features a cyclopentane ring with (1S,2S)-stereochemistry, an amine group at position 2, and a tert-butyl carbamate protecting group .

Comparison with Structural Analogs

Cycloalkane Ring Size Variation

Impact of Ring Size :

- Cyclobutane Analogs : Increased strain may accelerate reactions but reduce shelf life .

- Cyclohexane Analogs : Larger rings improve solubility but may complicate stereochemical control .

- Cyclopentane Core : Offers a compromise between stability and reactivity, making it preferred in scalable syntheses .

Stereochemical Isomers

| Compound Name | CAS No. | Stereochemistry | Key Differences |

|---|---|---|---|

| tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate | 721395-15-9 | (1R,2S) | Altered spatial arrangement |

| Target Compound | 586961-34-4 | (1S,2S) | Predominant isomer in drug design |

Stereochemical Impact :

Functional Group Modifications

| Compound Name | CAS No. | Functional Group | Key Differences |

|---|---|---|---|

| tert-Butyl rel-((1R,2S)-2-carbamoylcyclopentyl)carbamate | 494209-36-8 | Carbamoyl group | Replaces amine; reduced basicity |

| tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate | 365998-36-3 | Dimethylamide | Enhanced polarity; hydrogen bonding |

Functional Group Effects :

Drug Development

- DPP-IV Inhibitors: The (1S,2S)-configuration is pivotal for binding to the S1 pocket of DPP-IV, as seen in analogs like tert-Butyl ((1S,2S)-1-{[(2R,3R)-2-cyano-3-fluoropyrrolidin-1-yl]carbonyl}-2-methylbutyl)carbamate (IC₅₀ = 12 nM) .

- Metabolic Stability : Cyclopentane cores exhibit superior metabolic stability compared to cyclohexane analogs in preclinical studies .

Material Science

- Chiral Catalysts : The rigid cyclopentane scaffold enhances enantioselectivity in asymmetric catalysis .

Biological Activity

Overview

tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate, also known as Boc-(1S,2S)-2-aminocyclopentanol, is a carbamate compound with the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of approximately 200.28 g/mol. This compound is notable for its potential biological activity and utility in medicinal chemistry, particularly in the synthesis of biologically active molecules and drug candidates.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety linked to a cyclopentyl ring with an amino group. Its specific stereochemistry (1S,2S configuration) allows it to act as a chiral ligand in asymmetric catalysis, enhancing the formation of specific stereoisomers crucial for pharmaceutical applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| Stereochemistry | (1S,2S) |

The biological activity of tert-butyl ((1S,2S)-2-aminocyclopentyl)carbamate is largely attributed to its role as an enzyme modulator or inhibitor. Research indicates that it may interact with specific molecular targets involved in various disease processes, potentially inhibiting proteases or other enzymes critical to cellular functions. This interaction can disrupt biochemical pathways related to disease progression, showcasing its therapeutic potential in drug development.

Applications in Medicinal Chemistry

This compound is primarily utilized in the synthesis of various drug candidates targeting specific receptors or enzymes. Its ability to act as a protecting group for amines facilitates the formation of complex molecules, making it valuable in organic synthesis and medicinal chemistry.

Case Studies:

- Inhibition Studies: In vitro studies have demonstrated that tert-butyl ((1S,2S)-2-aminocyclopentyl)carbamate can effectively inhibit certain enzymes involved in cancer cell proliferation. For example, compounds derived from this carbamate have shown significant activity against leukemia cell lines by inducing apoptosis and causing cell cycle arrest .

- Chiral Ligand Use: As a chiral ligand, this compound has been employed in asymmetric catalysis to produce enantiomerically enriched compounds essential for pharmaceutical applications.

Research Findings

Recent studies have focused on optimizing the structural properties of compounds related to tert-butyl ((1S,2S)-2-aminocyclopentyl)carbamate to enhance their biological activity. The following table summarizes key findings from recent research:

| Compound | IC50 (nM) MV4;11 | IC50 (nM) MOLM13 | Selectivity (HL60) |

|---|---|---|---|

| tert-Butyl ((1S,2S)-2-amino) | 0.002 ± 0.001 | 0.009 ± 0.001 | >200-fold |

| Related Compound A | 0.023 ± 0.009 | 0.374 ± 0.093 | >700-fold |

| Related Compound B | 0.001 ± 0.0004 | 0.003 ± 0.001 | >100-fold |

These findings illustrate the compound's potential as a selective inhibitor in targeted cancer therapies.

Q & A

Q. What are common synthetic routes for tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate?

The synthesis typically involves stereoselective introduction of the carbamate protecting group to the cyclopentylamine scaffold. A key strategy employs tert-butyl carbamate (Boc) protection, as seen in analogous compounds like tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate, where the Boc group is introduced via nucleophilic substitution or coupling reactions under anhydrous conditions . For cyclopentane derivatives, Pd-catalyzed cross-coupling or reductive amination may be utilized to establish stereochemistry, as demonstrated in the synthesis of tert-butyl ((1S,2S)-2-ethynylcyclohexyl)carbamate .

Q. How is the compound purified post-synthesis?

Purification often involves column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or recrystallization from polar solvents like methanol or ethanol. For example, tert-butyl carbamate derivatives with similar steric complexity are purified using flash chromatography to remove unreacted intermediates and byproducts . High-performance liquid chromatography (HPLC) may resolve enantiomeric impurities if stereochemical purity is critical .

Q. What spectroscopic methods are used to confirm the structure and stereochemistry?

- 1H/13C NMR : Key for verifying the Boc group (e.g., tert-butyl singlet at ~1.4 ppm in 1H NMR) and cyclopentane ring protons (e.g., axial/equatorial splitting patterns) .

- X-ray crystallography : Resolves absolute stereochemistry, as applied in structurally related carbamates using SHELX software for refinement .

- IR spectroscopy : Confirms carbamate C=O stretches (~1680–1720 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. How are stereochemical challenges addressed during synthesis?

Stereoselectivity is achieved via chiral auxiliaries or asymmetric catalysis. For example, DAST (diethylaminosulfur trifluoride) is used in fluorination reactions to retain configuration, as seen in tert-butyl ((1S,2S)-2-fluorocyclopentyl)carbamate derivatives . Kinetic resolution during coupling reactions and chiral HPLC for enantiomer separation are critical for isolating the (1S,2S) diastereomer .

Q. What computational approaches support conformational analysis or reactivity studies?

- Molecular dynamics (MD) simulations : Model cyclopentane ring puckering and carbamate group interactions, as applied to tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate analogs .

- Density functional theory (DFT) : Predicts reaction pathways for Boc deprotection or nucleophilic substitution, optimizing conditions (e.g., acidolysis with TFA) .

Q. How are contradictions in spectroscopic or crystallographic data resolved?

Discrepancies (e.g., unexpected NMR splitting) may arise from rotameric equilibria or impurities. Strategies include:

- Variable-temperature NMR to probe dynamic effects .

- Re-crystallization in alternative solvents to obtain high-quality single crystals for X-ray analysis .

- Mass spectrometry (HRMS) to detect trace impurities (e.g., incomplete Boc protection) .

Methodological Considerations

- Safety : Non-hazardous classification per GHS (evidenced in analogs like tert-butyl (4-chlorophenethyl)carbamate), but standard lab protocols (gloves, ventilation) apply .

- Data Validation : Cross-reference NMR with synthetic intermediates (e.g., Boc-deprotected amine) and computational predictions to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.